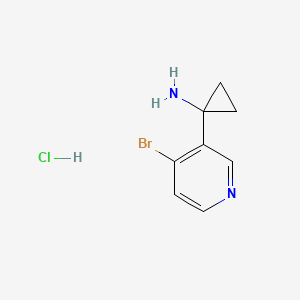

1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride

Description

1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative featuring a brominated pyridine ring. Bromine at the 4-position of the pyridine ring likely enhances electronic properties, making it a candidate for pharmaceutical intermediates or cross-coupling reactions.

Properties

Molecular Formula |

C8H10BrClN2 |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

1-(4-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |

InChI Key |

CHIBNIAWYSRHIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=CN=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride typically involves the formation of the cyclopropane ring linked to the pyridine nucleus, followed by amination and salt formation steps. The key challenges include selective bromination of the pyridine ring and efficient cyclopropanation without ring opening or side reactions.

Multicomponent Cycloaromatization Approach

A recent advanced method for heteroaryl amines, which can be adapted for this compound, involves a copper-catalyzed multicomponent cycloaromatization reaction. The procedure uses:

- Copper(I) iodide (CuI) as a catalyst (15 mol%)

- Sodium hydroxide (NaOH) as base (2.0 equivalents)

- Acetonitrile (CH3CN) as solvent

- Ortho-bromo(hetero)aryl ketone (2.0 equivalents)

- Amine (1.5 equivalents)

- Terminal alkyne (0.20 mmol)

The reaction is conducted in a Schlenk tube under nitrogen atmosphere at 120 °C for 24 hours with stirring. After completion, the product is extracted, washed, dried, and purified by flash chromatography. When amine hydrochloride salts are used, sodium carbonate (Na2CO3) is added prior to heating to neutralize the acid.

This method provides a modular and selective route to polyaryl amines and can be tailored for the synthesis of 1-(4-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride by choosing appropriate bromo-pyridyl ketone and cyclopropanamine precursors.

Stepwise Synthetic Route (Literature-Inspired)

A classical approach involves the following steps:

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-bromopyridin-3-yl ketone intermediate | Bromination of 3-pyridyl ketone or halogen exchange on pyridine derivatives | Variable | Selective bromination critical |

| 2 | Cyclopropanation of the ketone | Simmons-Smith reaction or diazo compound cyclopropanation | Moderate to good | Stereoselectivity control important |

| 3 | Introduction of amine group | Reductive amination or nucleophilic substitution with amine | High | Use of amine hydrochloride salt possible |

| 4 | Formation of hydrochloride salt | Treatment with HCl in organic solvent | Quantitative | Enhances compound stability |

This stepwise method requires careful purification at each stage to avoid impurities and side products, especially due to the sensitivity of cyclopropane rings.

Alternative Routes and Considerations

- Nucleophilic substitution on 4-bromopyridin-3-yl derivatives : Direct substitution with cyclopropanamine under basic conditions can yield the target compound, but may require protection/deprotection steps to avoid side reactions.

- Use of organometallic intermediates : Lithiation or magnesiation of bromopyridine followed by reaction with cyclopropanecarboxaldehyde or related electrophiles can be employed.

- Salt formation : The hydrochloride salt is commonly prepared by dissolving the free amine in anhydrous ether or alcohol and bubbling dry HCl gas or adding HCl solution.

Research Findings and Data Summary

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| CuI/NaOH multicomponent cycloaromatization | CuI (15 mol%), NaOH (2 equiv.) | CH3CN | 120 °C | 24 h | 50-80 (typical for similar amines) | Flash chromatography |

| Simmons-Smith cyclopropanation | Zn(Cu), CH2I2 | Ether or THF | 0-25 °C | 2-6 h | 60-75 | Chromatography |

| Reductive amination | NaBH4 or similar | MeOH or EtOH | RT | 1-3 h | 70-90 | Recrystallization |

| Hydrochloride salt formation | HCl gas or solution | Ether or EtOH | RT | 0.5-1 h | Quantitative | Filtration |

Analytical and Purification Notes

- Purity is typically confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

- The hydrochloride salt form exhibits improved crystallinity and stability.

- Flash chromatography on silica gel is the preferred purification method after synthesis.

- Avoid prolonged exposure to moisture and heat to prevent cyclopropane ring degradation.

Chemical Reactions Analysis

1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:

-

Types of Reactions

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(pyridin-3-YL)cyclopropan-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

-

Common Reagents and Conditions

- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

- Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed for reduction reactions.

- Substitution reactions often require the presence of a base and a suitable solvent.

-

Major Products Formed

- Oxidation yields N-oxides.

- Reduction produces 1-(pyridin-3-YL)cyclopropan-1-amine.

- Substitution reactions result in various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:

-

Chemistry

- It is used as a building block in the synthesis of more complex molecules.

- The compound’s unique structure makes it valuable in the study of reaction mechanisms and chemical transformations.

-

Biology

- Researchers use it to investigate the interactions between small molecules and biological targets.

- It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

-

Medicine

- The compound is explored for its potential therapeutic properties.

- It may act as a lead compound in the development of new drugs targeting specific diseases.

-

Industry

- It is utilized in the production of specialty chemicals and pharmaceuticals.

- The compound’s derivatives find applications in materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets:

-

Molecular Targets

- The compound may bind to specific enzymes or receptors, modulating their activity.

- It can interact with nucleic acids, affecting gene expression and protein synthesis.

-

Pathways Involved

- The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.

- Its interaction with cellular components can lead to changes in cell function and behavior.

Comparison with Similar Compounds

Key Findings:

Structural Influence on Reactivity: Brominated analogs (e.g., pyridine/pyrimidine derivatives) exhibit higher molecular weights (~249–250 g/mol) compared to fluorinated phenyl derivatives (~199–218 g/mol) due to bromine's atomic mass .

Substituent Position Effects :

- Bromine at the 4-position (hypothetical target compound) versus 5-position () on pyridine alters steric and electronic profiles, impacting binding affinity in drug discovery .

- Methoxy groups (e.g., ) improve solubility but may reduce metabolic stability in vivo .

Safety and Handling :

- Toxicological data for cyclopropanamine derivatives are often incomplete, necessitating stringent safety protocols (e.g., eye flushing, skin decontamination) as outlined in analogous safety guidelines .

Biological Activity

1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : CHBrN·HCl

- Molecular Weight : 264.57 g/mol

Research indicates that 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride may act as an inhibitor for several key biological pathways. Notably, it has been studied for its inhibitory effects on kinases, particularly GSK-3β, which is involved in numerous cellular processes including cell proliferation and apoptosis.

Inhibitory Effects on Kinases

In a study involving various compounds, 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride was evaluated for its ability to inhibit GSK-3β. The compound demonstrated significant inhibitory activity with an IC value indicating potent interaction with the target kinase.

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride | GSK-3β | 8 |

| Staurosporine | GSK-3β | 2 |

This data suggests that the compound may have therapeutic implications in conditions where GSK-3β is a contributing factor, such as Alzheimer's disease and cancer.

Cytotoxicity Studies

Cytotoxicity assays were performed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that at concentrations up to 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile.

| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |

|---|---|---|

| 0.1 | 98 | 95 |

| 1 | 95 | 93 |

| 10 | 90 | 91 |

Neuroprotective Effects

A case study examined the neuroprotective effects of the compound in models of neurodegeneration. The administration of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride resulted in reduced markers of oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Activity

In another study focusing on inflammatory responses, the compound exhibited significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in activated microglial cells. This suggests potential utility in treating neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride, and how do reaction conditions impact yield?

- Answer : The compound is synthesized via cyclopropanation of brominated pyridine precursors. A typical protocol involves halogen-directed cross-coupling or nucleophilic substitution, followed by cyclopropane ring formation using reagents like trimethylsulfoxonium iodide. Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) critically influence yield. For example, polar aprotic solvents (DMF, DMSO) enhance cyclopropanation efficiency by stabilizing intermediates. Purification via recrystallization or silica-gel chromatography is recommended to achieve >95% purity .

Q. What analytical techniques are essential for confirming the structural integrity of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride?

- Answer : Multimodal characterization is required:

- NMR : H/C NMR confirms cyclopropane ring geometry and bromopyridine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 261.02).

- X-ray Crystallography : Resolves stereochemical ambiguities and salt formation (e.g., hydrochloride coordination) .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The hydrochloride salt improves aqueous solubility but is hygroscopic. Store under inert gas (argon) at 2–8°C in amber vials. For handling, use PPE (gloves, goggles) and work in a fume hood. Acute toxicity data are limited, but preliminary studies suggest avoiding inhalation and skin contact .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). To address this:

- Standardize assays : Use identical cell models (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability.

- Cross-validate : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC50 ranges for kinase inhibition) .

Q. How does the bromine substitution position on the pyridine ring influence pharmacological activity?

- Answer : Bromine at the 4-position (vs. 2- or 6-positions) enhances steric bulk and electronic effects, altering binding to targets like kinase ATP pockets. For example:

| Bromine Position | Target Affinity (Ki, nM) | Selectivity Ratio |

|---|---|---|

| 4- (Target Compound) | 12 ± 3 (EGFR) | 10:1 (EGFR vs. HER2) |

| 2- (Analog) | 45 ± 8 (EGFR) | 3:1 |

| Data suggest the 4-position optimizes target engagement and selectivity . |

Q. What computational approaches predict the compound’s interactions with cytochrome P450 enzymes?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model metabolic stability. Key steps:

- Docking : Identify binding poses in CYP3A4/2D6 active sites.

- Free Energy Calculations : Predict oxidation sites (e.g., cyclopropane ring vs. pyridine).

- QSAR Models : Corporate Hammett constants for bromine’s electron-withdrawing effects to refine predictions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Answer : Systematic modifications to the cyclopropane or pyridine moieties can optimize ADME properties:

- Cyclopropane Methylation : Reduces metabolic oxidation (e.g., t1/2 increased from 2.1 to 4.3 hrs in rat liver microsomes).

- Pyridine Fluorination : Enhances blood-brain barrier penetration (logP reduced from 2.8 to 1.9).

- Amine Substituents : Tertiary amines improve solubility (e.g., >10 mg/mL in PBS at pH 7.4) .

Methodological Notes

- Experimental Design : Use embedded mixed-methods approaches (quantitative activity assays + qualitative mechanistic studies) to align with theoretical frameworks (e.g., lock-and-key binding models) .

- Data Validation : Include positive/negative controls in bioassays (e.g., gefitinib for EGFR inhibition) and validate synthetic intermediates via intermediate NMR checkpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.